Cinchonidine sulfate dihydrate

Description

Cinchona Alkaloids as Foundational Chiral Scaffolds in Organic Chemistry Research

The inherent chirality of Cinchona alkaloids, stemming from their multiple stereocenters, makes them invaluable as chiral scaffolds. researchgate.netbenthamdirect.comfrontiersin.org For decades, these naturally occurring molecules have been employed as the starting point for the design and synthesis of a vast array of chiral catalysts and ligands. researchgate.netbenthamdirect.com Their rigid bicyclic structure provides a well-defined three-dimensional framework that can effectively influence the stereochemical outcome of a chemical reaction. dovepress.com This has led to their widespread use in asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical industry. dovepress.comchemimpex.com The development of catalysts derived from Cinchona alkaloids has enabled significant advancements in various asymmetric reactions, including oxidations, reductions, and carbon-carbon bond formations. researchgate.netbenthamdirect.com

Historical and Contemporary Significance of Cinchonidine (B190817) in Academic Synthesis Research

Among the primary Cinchona alkaloids, cinchonidine has carved out its own significant niche in academic and industrial synthesis research. Historically, its journey is intertwined with the broader exploration of the Cinchona family for medicinal purposes, notably as an anti-malarial agent. sci-hub.senih.gov However, its role has expanded dramatically within the realm of stereochemistry. sci-hub.se Louis Pasteur's foundational studies on the nature of chirality utilized Cinchona alkaloids, contributing to the very understanding of stereoisomers. sci-hub.se

In contemporary research, cinchonidine and its derivatives are celebrated as powerful organocatalysts. researchgate.netbenthamdirect.com The term "organocatalyst" refers to a small organic molecule that can accelerate a chemical reaction without the need for a metal. This approach is often lauded for its operational simplicity and contribution to "green chemistry". greyhoundchrom.com Cinchonidine-based catalysts have proven to be highly effective in a multitude of asymmetric transformations, consistently delivering products with high enantiomeric purity. researchgate.net

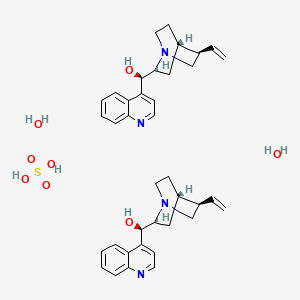

Cinchonidine Sulfate (B86663) Dihydrate within the Cinchona Alkaloid Family: A Research Perspective

Cinchonidine sulfate dihydrate is a salt form of cinchonidine that offers practical advantages in a research setting, such as improved solubility in water and compatibility with a range of solvents. chemimpex.com This makes it a convenient and versatile reagent for various chemical applications. chemimpex.com From a research perspective, this compound is primarily valued for its role as a chiral auxiliary and catalyst in asymmetric synthesis. chemimpex.com Its ability to create a chiral environment facilitates the selective formation of desired stereoisomers, a critical aspect in the synthesis of complex molecules and drug development. chemimpex.com Furthermore, it is utilized in analytical chemistry as a chiral selector for the chromatographic separation of enantiomers. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18-,19+;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXYGFYEGUEAQG-DXFYZBBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-61-8 | |

| Record name | Cinchonidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Modification Research

Methodologies for the Isolation and Preparation of Cinchonidine (B190817) Sulfate (B86663) Dihydrate

The production of cinchonidine sulfate dihydrate begins with the isolation of the parent alkaloid, cinchonidine, from its natural source, followed by chemical conversion and purification.

Extraction and Purification from Natural Sources

Cinchonidine is a naturally occurring alkaloid found in the bark of trees from the Cinchona genus. nih.gov The primary industrial method for obtaining cinchonidine, along with other Cinchona alkaloids like quinine (B1679958), quinidine, and cinchonine (B1669041), is through extraction from the dried bark of these trees. smolecule.comgoogle.com

The general extraction process involves several key steps. Initially, the powdered Cinchona bark is treated with a basic solution, such as milk of lime (calcium hydroxide) or sodium hydroxide (B78521), to liberate the free alkaloids from their salt complexes within the plant material. google.com This mixture is then subjected to extraction with an organic solvent, with toluene (B28343) being a commonly used option. google.com

Following extraction, the alkaloids are partitioned into an acidic aqueous solution, typically by treatment with dilute sulfuric acid. This step converts the free bases into their sulfate salts, which are soluble in the aqueous phase, separating them from many organic impurities. The pH of the resulting solution is carefully adjusted to selectively precipitate the different alkaloids. Quinine sulfate, for instance, is less soluble and can be precipitated and removed first by adjusting the pH to a range of 6.5 to 7.0. google.com After the removal of quinine sulfate, the pH of the filtrate is further increased to 10 or higher, causing the precipitation of the remaining alkaloids, including cinchonidine. google.com

The crude mixture of precipitated alkaloids can then be further purified. This often involves dissolving the precipitate in an organic solvent and performing subsequent purification steps like recrystallization or chromatographic separation to isolate pure cinchonidine. google.com Modern techniques such as supercritical fluid chromatography have also been developed for the efficient separation of Cinchona alkaloids.

Laboratory-Scale Preparation Techniques

Once pure cinchonidine is obtained, it can be converted to its sulfate dihydrate salt in a laboratory setting. This is typically achieved through a direct neutralization reaction. smolecule.com

In a controlled laboratory environment, cinchonidine free base is dissolved in a suitable solvent, such as ethanol. A stoichiometric amount of dilute sulfuric acid is then carefully added to the solution. This reaction neutralizes the basic cinchonidine, forming cinchonidine sulfate. The process requires careful monitoring of pH and temperature to ensure the complete conversion and to optimize the yield of the salt. smolecule.com

Following the neutralization, the this compound is isolated through crystallization. This purification step involves cooling the solution or evaporating the solvent to induce the formation of crystals. The resulting solid is then collected, washed with a cold solvent to remove any residual impurities, and dried to yield pure this compound as a white crystalline powder. smolecule.com

| Step | Description | Key Reagents/Conditions |

| Extraction | Liberation of free alkaloids from Cinchona bark. | Powdered Cinchona bark, basic solution (e.g., milk of lime, NaOH), organic solvent (e.g., toluene). |

| Acidification | Conversion of free alkaloids to sulfate salts. | Dilute sulfuric acid. |

| Fractional Precipitation | Selective precipitation of alkaloids based on solubility. | pH adjustment (e.g., to 6.5-7.0 for quinine sulfate, ≥10 for others). |

| Isolation of Cinchonidine | Further purification of the mixed alkaloids. | Recrystallization, chromatography. |

| Neutralization | Conversion of cinchonidine free base to its sulfate salt. | Cinchonidine, ethanol, dilute sulfuric acid. |

| Crystallization | Purification of the final product. | Cooling or solvent evaporation. |

Chemical Derivatization Strategies for Cinchonidine

The unique stereochemical structure of cinchonidine makes it a valuable scaffold for the synthesis of a wide range of derivatives, which are often explored for their potential applications in asymmetric catalysis and medicinal chemistry.

Synthesis of Epi-Cinchonidine

Epi-Cinchonidine is a diastereomer of cinchonidine, differing in the configuration at the C9 hydroxyl group. Its synthesis from the more readily available cinchonidine is a key transformation. A common method to achieve this is through a one-pot Mitsunobu inversion followed by saponification. Current time information in Bangalore, IN.

In this procedure, cinchonidine is reacted with 4-nitrobenzoic acid (PNBA) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This results in an inversion of the stereochemistry at the C9 position. Subsequent saponification with a base, such as lithium hydroxide (LiOH), cleaves the ester and yields the desired epi-cinchonidine. This method has been reported to produce diastereomerically pure epi-cinchonidine in good yields. Current time information in Bangalore, IN.

Formation of 10,11-Didehydro Derivatives

The vinyl group at the C3 position of the quinuclidine (B89598) ring in cinchonidine can be chemically modified to create 10,11-didehydro derivatives. An improved and scalable synthetic protocol for this conversion has been developed for the major Cinchona alkaloids, including cinchonidine. smolecule.com This revised procedure offers advantages such as increased robustness, reduced number of steps, and avoidance of chromatographic purification. smolecule.com The resulting 10,11-didehydro derivatives contain an ethynyl (B1212043) group at C3, making them versatile building blocks for further functionalization.

Cinchonidine-Derived Conjugates and Functionalized Analogs

The chemical structure of cinchonidine offers multiple sites for modification, leading to a diverse array of functionalized analogs.

Ferrocene (B1249389) Esters: Ferrocene-containing molecules are of significant interest, and their conjugation to Cinchona alkaloids has been explored. The synthesis of ferrocenyl esters of Cinchona alkaloids can be achieved through esterification reactions. A general approach involves activating ferrocenecarboxylic acid, for example by converting it to ferrocenoyl chloride using oxalyl chloride. nih.gov This activated ferrocene derivative can then be reacted with the hydroxyl group of cinchonidine to form the corresponding ester. Another strategy for esterification involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netchem-soc.si These methods have been used to synthesize various esters of Cinchona alkaloids.

Triazole Heterocycles: "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create cinchonidine-derived triazole conjugates. In one synthetic strategy, the C9-hydroxyl group of cinchonidine is first converted into an azide (B81097) group. This is typically done by mesylating the hydroxyl group and then displacing the mesylate with sodium azide to yield 9-epi-9-azido-9-deoxycinchonidine. nih.gov This azido-cinchonidine derivative can then be reacted with various terminal alkynes in the presence of a copper(I) catalyst to form a diverse library of 1,2,3-triazole-linked cinchonidine conjugates. nih.gov

| Derivative Type | Synthetic Strategy | Key Reagents |

| Epi-Cinchonidine | Mitsunobu inversion followed by saponification. | 4-Nitrobenzoic acid (PNBA), DEAD, PPh₃, LiOH. |

| 10,11-Didehydro Derivative | Modification of the C3-vinyl group. | Varies; improved protocols aim for scalability and reduced steps. |

| Ferrocene Ester | Esterification of the C9-hydroxyl group. | Ferrocenecarboxylic acid, activating agents (e.g., oxalyl chloride), or coupling agents (e.g., DCC, DMAP). |

| Triazole Conjugate | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | 9-epi-9-azido-9-deoxycinchonidine, terminal alkynes, Cu(I) catalyst. |

Design and Synthesis of Quaternary Ammonium (B1175870) Salts

The synthesis of quaternary ammonium salts from cinchonidine is a significant area of research, primarily driven by their application as chiral phase-transfer catalysts in asymmetric synthesis. nih.govnih.gov These catalysts are instrumental in producing enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries. The design of these salts often involves strategic modifications to the cinchonidine scaffold to enhance catalytic activity and selectivity.

A common approach involves the N-alkylation of the quinuclidine nitrogen atom of cinchonidine. google.com For instance, N-benzyl cinchonidinium halides are synthesized by reacting cinchonidine with a corresponding benzyl (B1604629) halide. The choice of the substituent on the benzyl group can significantly influence the catalyst's effectiveness. For example, catalysts with an N-anthracenylmethyl group have demonstrated high stereocontrol in the asymmetric alkylation of glycine (B1666218) imines. researchgate.net

Researchers have also explored the synthesis of dimeric and polymeric quaternary ammonium salts derived from cinchonidine. nih.govbu.ac.bd Dimeric catalysts can be prepared through various strategies, including using the C3-vinyl group as a handle for modification. nih.gov For example, a cinchonidine dimer can be synthesized via a Heck coupling reaction, which is then polymerized through a quaternization reaction with a dihalide. bu.ac.bd Another approach involves a thiol-ene click reaction to create thiolated cinchonidine, which is then dimerized with dihalides. nih.gov These polymeric catalysts offer advantages such as easier separation from the reaction mixture. nih.gov

The synthesis of these quaternary ammonium salts is typically carried out in organic solvents like acetonitrile, benzene, toluene, or xylene at temperatures ranging from 40-120 °C. google.com The reaction conditions, including the choice of solvent and the molar ratio of reactants, are optimized to achieve high yields. nih.govgoogle.com

Table 1: Examples of Synthesized Cinchonidine-Derived Quaternary Ammonium Salts and their Applications

| Catalyst Type | Synthetic Approach | Application | Reference |

|---|---|---|---|

| Monomeric N-benzyl cinchonidinium salts | N-alkylation with substituted benzyl halides | Asymmetric alkylation of glycine derivatives | google.com |

| Monomeric N-anthracenylmethyl cinchonidinium salts | N-alkylation with anthracenylmethyl halide | Asymmetric alkylation of glycine imines | researchgate.net |

| Dimeric cinchonidinium salts | Heck coupling followed by quaternization polymerization | Asymmetric benzylation of glycine derivatives | bu.ac.bd |

| Dimeric cinchonidinium salts | Thiol-ene click reaction followed by dimerization | Asymmetric benzylation of glycine derivatives | nih.gov |

| C3-alkynyl substituted cinchonidinium salts | Sonogashira coupling followed by N-benzylation and O-allylation | Asymmetric aldol (B89426) reactions | nih.gov |

Synthesis of Tosyl Esters of Cinchonidine Alkaloids

The synthesis of tosyl esters of cinchonidine, specifically O-tosylcinchonidine, is a key transformation that activates the C9-hydroxyl group, turning it into a good leaving group for subsequent nucleophilic substitution or elimination reactions. arkat-usa.orgresearchgate.net This derivatization is often a crucial step in the synthesis of modified Cinchona alkaloids, including the 9-epi-cinchona alkaloids. arkat-usa.org

A common method for the O-tosylation of cinchonidine involves the reaction of the alkaloid with tosyl chloride (TsCl). The reaction is typically performed in the presence of a base to neutralize the HCl generated. While pyridine (B92270) has been traditionally used as the solvent and base, newer methods have been developed to improve efficiency and selectivity. researchgate.net One such improved method involves a biphasic system using dichloromethane (B109758) and aqueous potassium hydroxide, with tributylamine (B1682462) acting as an effective phase-transfer catalyst. arkat-usa.orgresearchgate.net This approach allows the reaction to proceed at room temperature. arkat-usa.org

The reactivity of Cinchona alkaloids towards O-tosylation varies, with the necessary excess of tosyl chloride decreasing in the order: quinine, quinidine, cinchonidine, and cinchonine. arkat-usa.orgresearchgate.net The O-tosyl derivative of cinchonidine can be subsequently hydrolyzed to yield 9-epicinchonidine. arkat-usa.org This hydrolysis is typically carried out in a weakly acidic aqueous medium, such as aqueous tartaric acid. arkat-usa.org Cinchonidine tosylate reacts relatively slowly but with good selectivity to form the 9-epibase. arkat-usa.org

It has been observed that under certain conditions, such as microwave heating in the presence of salicylic (B10762653) acid, O-tosylcinchonidine can undergo a competing reaction involving the cleavage of the quinuclidine ring to form cinchonicine enol tosylate. arkat-usa.orgresearchgate.net

Table 2: Comparison of O-Tosylation Methods for Cinchonidine

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Conventional Method | Cinchonidine, Tosyl chloride, Pyridine | Traditional approach, pyridine acts as solvent and base. | |

| Biphasic System | Cinchonidine, Tosyl chloride, Dichloromethane, Aqueous KOH, Tributylamine (catalyst) | Room temperature reaction, uses a phase-transfer catalyst for improved efficiency. | arkat-usa.orgresearchgate.net |

Green Chemistry Principles in Cinchonidine Synthesis and Derivatization

The application of green chemistry principles to the synthesis and derivatization of cinchonidine is an area of growing importance, aiming to develop more sustainable and environmentally benign chemical processes. unito.itresearchgate.net The twelve principles of green chemistry provide a framework for chemists to design safer chemicals and processes. acs.orgdokumen.pub

In the context of cinchonidine chemistry, several principles are particularly relevant. The principle of catalysis is inherently met when using cinchonidine and its derivatives as organocatalysts, as they are often used in catalytic amounts, which is superior to using stoichiometric reagents. nih.govacs.org

The principle of reducing derivatives encourages the avoidance of unnecessary derivatization and the use of protecting groups. acs.org While the synthesis of derivatives like quaternary ammonium salts and tosyl esters is essential for their function, research into more direct and atom-economical routes is a green chemistry goal. For instance, developing catalysts that can be used directly without extensive modification aligns with this principle.

Atom economy , a concept developed by Barry Trost, is another key metric. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions are generally more atom-economical than substitutions or eliminations. Evaluating the atom economy of different synthetic routes to cinchonidine derivatives can guide the selection of greener pathways.

The use of safer solvents and auxiliaries is another critical aspect. dokumen.pub Research into replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is an active area. mdpi.com For example, the extraction of alkaloids from Cinchona bark, the natural source of cinchonidine, has been optimized using greener methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) with ethanol-water mixtures, reducing the reliance on traditional, more hazardous solvents. mdpi.comresearchgate.net

Furthermore, the development of synthetic strategies that are more energy-efficient , for instance by using microwave irradiation to accelerate reactions, contributes to the greenness of a process. arkat-usa.orgresearchgate.net The use of renewable feedstocks is also a core principle of green chemistry, and cinchonidine itself, being derived from the Cinchona plant, is a renewable resource. researchgate.netscribd.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for probing the molecular structure and understanding the intricate conformational dynamics of complex molecules like cinchonidine (B190817).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cinchonidine Systems (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed structure and conformational equilibrium of cinchonidine in solution. acs.orgnih.gov Through the analysis of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, researchers can gain significant insights into the molecule's three-dimensional arrangement. acs.orgnih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms within the cinchonidine molecule. acs.orgnih.govchemicalbook.com For instance, ¹H NMR spectra of cinchonidine reveal distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the quinuclidine (B89598) moiety. chemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and understanding the connectivity between atoms.

COSY (Correlation Spectroscopy) helps identify proton-proton couplings within the same spin system, aiding in the assignment of adjacent protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a map of C-H connections. jeol.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of intermolecular NOEs is particularly useful for studying the binding models between a chiral selector, like a cinchonidine derivative, and an analyte. acs.orgnih.gov

Studies have utilized these NMR techniques in conjunction with quantum chemistry calculations to analyze the conformational equilibrium of cinchonidine in solution. acs.orgnih.gov This combined approach allows for a detailed interpretation of experimental NMR data and provides a robust understanding of the predominant conformations of the molecule. acs.orgnih.gov

Table 1: Illustrative ¹H NMR Spectral Data for Cinchonidine This table is a generalized representation based on available data and may not reflect specific experimental conditions.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-8' | 8.70 | d | |

| H-5' | 8.03 | d | |

| H-7' | 7.92 | d | |

| H-3' | 7.59 | s | |

| H-6' | 7.56 | t | |

| H-2' | 7.28 | d | |

| H-9 | 5.67 | d | J=7.7 |

| H-10 (vinyl) | 5.64 | m | |

| H-11 (vinyl, trans) | 5.57 | d | |

| H-11 (vinyl, cis) | 4.92 | d | |

| H-8 | 4.87 | m | |

| H-2 | 3.51 | m | |

| H-6 | 3.04 | m | |

| H-3 | 3.01 | m | |

| H-7 | 2.60 | m | |

| H-4 | 2.54 | m | |

| H-5 | 2.22 | m | |

| H-7 | 1.76 | m | |

| H-5 | 1.45 | m |

Data sourced from publicly available spectral information. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Mechanistic Insights and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for gaining mechanistic insights into chemical reactions and intermolecular interactions. researchgate.netfrontiersin.org The FT-IR spectrum of cinchonidine displays characteristic absorption bands corresponding to its various structural features.

Key vibrational modes observed in the FT-IR spectrum of cinchonidine derivatives include:

O-H stretching: A broad band typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group. The position and shape of this band can provide information about hydrogen bonding. frontiersin.org

C-H stretching: Bands in the 3100-3000 cm⁻¹ region are attributed to the aromatic C-H stretching of the quinoline ring, while those in the 3000-2800 cm⁻¹ range correspond to the aliphatic C-H stretching of the quinuclidine moiety. frontiersin.org

C=C and C=N stretching: Aromatic ring vibrations appear in the 1650-1400 cm⁻¹ region.

C-O stretching: The stretching vibration of the C-O bond of the secondary alcohol typically appears in the 1200-1000 cm⁻¹ range. frontiersin.org

In-situ ATR-IR (Attenuated Total Reflectance-Infrared) spectroscopy has been employed to study the adsorption of cinchonidine on catalyst surfaces, such as platinum. rsc.org These studies have revealed that the adsorption mode of cinchonidine can vary with surface coverage and is influenced by the solvent. researchgate.netrsc.org For example, at low coverage, the molecule may adsorb parallel to the surface via the quinoline ring, while at higher coverage, it may bind through the quinuclidine nitrogen. rsc.org Such insights are crucial for understanding the mechanism of enantioselective hydrogenation reactions catalyzed by cinchonidine-modified metals. researchgate.net

Furthermore, FT-IR spectroscopy has been used to investigate the hydrogen-bonding interactions between cinchonidine and other molecules, which is essential for understanding its role as a chiral selector. thegoodscentscompany.com

Table 2: Selected FT-IR Vibrational Frequencies for epi-Cinchonidine This table presents simulated data for illustrative purposes.

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

|---|---|

| O–H stretch | 3737 |

| C–H stretch (aromatic) | 3192, 3178, 3169, 3159 |

| C–H stretch (aliphatic) | 3110, 3086 |

Simulated data based on B3LYP/6-311+G(d,p) level of theory. frontiersin.org

Chromatographic and Separation Techniques for Stereoisomer Analysis

The separation of stereoisomers, particularly enantiomers, is a critical challenge in chemical analysis and purification. Cinchonidine and its diastereomer, cinchonine (B1669041), as well as their pseudoenantiomers quinine (B1679958) and quinidine, often occur together in natural sources. nih.gov Chromatographic and electrophoretic techniques are paramount for their separation and the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinchona alkaloids, including cinchonidine. nih.govresearchgate.net It is widely used for determining the enantiomeric purity and for the quantification of these compounds in various samples. nih.govoup.comresearchgate.netug.edu.gh

Reversed-phase HPLC, often utilizing C8 or C18 columns, is a common approach. researchgate.net However, the basic nature of these alkaloids can lead to strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support, resulting in poor peak shape and resolution. researchgate.net To overcome this, mobile phases are often acidified, or specialized columns with reduced silanol activity are used. researchgate.net The detection is typically performed using UV-Vis or fluorescence detectors. oup.comoup.com For instance, a method using an L-column ODS with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) has been developed for the analysis of Cinchona alkaloids in beverages, with UV detection at 230 nm. oup.comoup.com

The choice of the stationary phase is critical for achieving the desired separation. While standard octadecylsilyl (ODS) columns are frequently used, other stationary phases like alkylphenyl or naphthylpropyl can offer different selectivities and improved resolution for Cinchona alkaloids. nih.govtandfonline.com A study demonstrated that a naphthylpropyl column provided superior separation of six quinoline derivatives compared to an octadecyl column. tandfonline.com

Table 3: Example HPLC Method Parameters for Cinchonidine Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-CN (250mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Trifluoroacetic acid (0.1%, v/v) (15:85, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 223 nm |

This is an example method and may require optimization for specific applications. ug.edu.gh

Capillary Electrophoresis and Isotachophoresis for Chiral Separation

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral separation of Cinchona alkaloids. nih.govrsc.orgmdpi.com CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. rsc.org The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Various chiral selectors have been successfully employed for the resolution of Cinchona alkaloids, including cyclodextrins and certain ionic liquids. nih.govmdpi.comcabidigitallibrary.org For example, heptakis-(2,6-di-O-methyl)-β-cyclodextrin has been used as a chiral selector to achieve baseline separation of the diastereomeric pairs quinine/quinidine and cinchonine/cinchonidine. nih.gov In some cases, modifying the inner wall of the capillary can reduce the electroosmotic flow, thereby improving the resolution and reproducibility. nih.govcabidigitallibrary.org Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for separating N-protected amino acid enantiomers using Cinchona alkaloids as chiral counter-ions. uliege.be

Isotachophoresis (ITP) is another electrophoretic technique that has been applied to the analysis of Cinchona alkaloids. nih.govresearchgate.net ITP separates ions based on their electrophoretic mobility in a discontinuous buffer system. It has been noted as a "green chemistry" technique and has been used for the determination of stereoisomers of quinine and its derivatives. nih.gov

Chiral Selector Applications in Chromatography

Cinchonidine and its derivatives are not only subjects of chiral analysis but are themselves widely used as chiral selectors in chromatography. nih.govbuchler-gmbh.comnih.gov They can be either coated onto or covalently bonded to a solid support to create chiral stationary phases (CSPs) for HPLC, or used as chiral mobile phase additives. nih.govnih.gov

Cinchonidine-based CSPs have been developed and are particularly effective as chiral anion-exchangers for the separation of acidic enantiomers, such as N-protected amino acids. nih.gov The chiral recognition mechanism often involves a combination of interactions, including ionic bonding, hydrogen bonding, and π-π stacking between the chiral selector and the analyte. acs.orgnih.gov The methoxy (B1213986) group present in quinine and quinidine, but absent in cinchonine and cinchonidine, can influence the chiral recognition capabilities of the corresponding CSPs. nih.gov

In chiral ligand-exchange chromatography (CLEC), Cinchona alkaloids like cinchonidine can be used as chiral selectors in the mobile phase along with a metal ion, typically Cu(II), to resolve racemic α-amino acids on a conventional non-chiral column. nih.govconicet.gov.ar The formation of diastereomeric ternary complexes between the metal ion, the chiral selector, and the analyte enantiomers allows for their separation. conicet.gov.ar

Derivatives of Cinchona alkaloids are also employed as chiral selectors. tut.ac.jpchromservis.eunih.govresearchgate.net For instance, combining Cinchona alkaloids with dipeptides has led to the development of new zwitterionic chiral selectors for the separation of amino acids and short peptides. nih.gov These applications underscore the versatility and importance of cinchonidine and the broader family of Cinchona alkaloids in the field of chiral separations.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cinchonidine |

| Cinchonidine sulfate (B86663) dihydrate |

| Cinchonine |

| Quinine |

| Quinidine |

| epi-Cinchonidine |

| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin |

| N-protected amino acids |

| α-amino acids |

| Methanol |

| Potassium dihydrogen phosphate |

| Trifluoroacetic acid |

| Cu(II) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alkaloid Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, due to its high molecular weight and low volatility, Cinchonidine sulfate dihydrate, like other cinchona alkaloids and their salts, is not directly amenable to GC-MS analysis. The technique is instead applied to the analysis of volatile derivatives of cinchonidine or related compounds after appropriate sample preparation. researchgate.net

Derivatization is a common strategy employed to increase the volatility of alkaloids for GC-MS analysis. researchgate.net This process chemically modifies the molecule, often by targeting functional groups like hydroxyls and amines, to create a less polar and more volatile compound. Research on the metabolism of related Cinchona alkaloids, such as quinine, has successfully used GC-MS to identify hydroxylated metabolites in urine, demonstrating the method's utility in tracking biotransformation products. nih.gov

In broader applications, GC-MS is instrumental in determining the chemical composition of plant extracts that are rich in alkaloids and other volatile constituents. researchgate.netnih.govmdpi.com For instance, the analysis of leaf extracts from various plants can identify and quantify a wide array of compounds, including terpenoids and other volatile organic compounds, alongside alkaloid derivatives. nih.govmdpi.com The typical GC-MS analysis involves programming the column temperature to separate compounds based on their boiling points, with the mass spectrometer providing structural information for identification. mdpi.com

X-ray Diffraction and Crystallography for Solid-State Structures and Intermolecular Interactions

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of chiral molecules and their complexes. cput.ac.zarsc.org The analysis of cinchonidine salts and coordination complexes has provided profound insights into their stereochemistry and molecular conformation. nih.govresearchgate.net For example, studies on cobalt(II) complexes of cinchonidine have determined the distorted tetrahedral geometry around the metal center, where the cobalt atom is coordinated to the sp2 nitrogen of the quinoline ring and three chloride ligands. nih.gov Similarly, the crystal structure of N-benzylcinchonidinium bromide confirmed the absolute configuration of the chiral centers, consistent with the known structure of the parent cinchonidine alkaloid. iucr.orgnih.gov

The data obtained from SCXRD allows for the precise measurement of bond lengths and angles, revealing how the molecule adapts its conformation upon salt or complex formation. nih.govmdpi.com This technique has also been crucial in confirming the structure of novel derivatives, such as intramolecular hemiketals formed from the reaction of cinchonidine's hydroxyl group, where a six-membered ring is formed. google.com

Table 1: Example Crystallographic Data for a Cinchonine-Metal Complex

| Parameter | [CnZnBr3]·MeOH |

| Chemical Formula | C20H26Br3N2O2Zn |

| Formula Weight | 639.60 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.9791(10) |

| b (Å) | 10.6010(10) |

| c (Å) | 11.2312(11) |

| β (°) ** | 117.076(4) |

| Volume (ų) ** | 1164.3(2) |

| Z | 2 |

| This table presents crystallographic data for a related Cinchona alkaloid complex to illustrate typical parameters obtained from SCXRD analysis. mdpi.comresearchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a dominant role in cinchonidine salts and hydrates. nih.govresearchgate.netiucr.org In the solid state, the hydroxyl group and the protonated quinuclidine nitrogen of the cinchonidinium cation act as hydrogen-bond donors. nih.govmdpi.com These groups form strong hydrogen bonds with anions (e.g., chloride, bromide) and/or water molecules of crystallization. nih.govresearchgate.net

In cobalt-cinchonidine complexes, the quinuclidine NH and hydroxyl groups donate hydrogen bonds to the chloride ligands of the Co(II) tetrahedron. nih.gov In the crystal structure of N-benzylcinchonidinium bromide sesquihydrate, water molecules are integral to the hydrogen-bonding network, linking the cations and anions. iucr.orgnih.gov The crystal packing of metal complexes of the related alkaloid cinchonine is also determined by extensive hydrogen bonds involving the hydroxyl group, the protonated quinuclidine group, and halide atoms, sometimes mediated by solvent molecules like methanol to form cooperative chains. mdpi.com These networks of hydrogen bonds are critical in stabilizing the crystal lattice and influencing the material's physical properties.

Thermal Analysis Techniques in Salt Hydrate (B1144303) Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the physicochemical properties of hydrates like this compound. These methods provide information on thermal stability, dehydration (desolvation), phase transitions, and decomposition. rsc.orgimprovedpharma.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. improvedpharma.com For a hydrate, TGA is primarily used to quantify the water content and study the desolvation process. improvedpharma.comresearchgate.net As a sample of this compound is heated, it will exhibit a distinct mass loss corresponding to the removal of its two water molecules. improvedpharma.com

The TGA thermogram of a typical hydrate shows a step-wise decrease in mass. improvedpharma.com The temperature range over which this mass loss occurs provides information about the thermal energy required to remove the water, indicating how strongly the water molecules are bound within the crystal lattice. Following dehydration, further heating will lead to additional mass loss at higher temperatures, corresponding to the thermal decomposition of the anhydrous compound. mdpi.comnih.gov TGA is thus a crucial tool for determining the thermal stability range of the hydrate and its anhydrous form. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.comnih.gov It is used to detect thermal events such as phase transitions, melting, crystallization, and solid-state reactions. tainstruments.comnih.gov For this compound, DSC analysis complements TGA data by providing energetic information about the observed physical changes.

The desolvation of a hydrate is an endothermic process, which appears as a peak on the DSC curve. researchgate.netmdpi.com The position and area of this peak correspond to the temperature range and the enthalpy of the dehydration event, respectively. By combining DSC and TGA, one can confirm that a specific endothermic event is associated with a mass loss, thereby identifying it as a desolvation process rather than a melt. improvedpharma.comnih.gov Other transitions that may be observed in a DSC scan of a Cinchona alkaloid salt include melting of the anhydrous form, potential polymorphic transformations, or decomposition, which is typically seen as a complex series of overlapping endothermic or exothermic peaks at high temperatures. mdpi.compatentoppositions.org

Table 2: Common Thermal Events in the Analysis of Hydrated Organic Salts

| Analytical Technique | Observed Event | Interpretation for a Hydrate |

| TGA | Mass loss at lower temp. | Loss of water molecules (Dehydration/Desolvation) |

| TGA | Mass loss at higher temp. | Decomposition of the compound |

| DSC | Endothermic Peak | Heat absorbed during dehydration or melting |

| DSC | Exothermic Peak | Heat released during crystallization or degradation |

| This table summarizes typical observations from TGA and DSC analysis of a hydrated salt like this compound. improvedpharma.comnih.govtainstruments.com |

Electrochemical Characterization for Surface Adsorption and Sensing Applications

The electrochemical behavior of cinchonidine, particularly its adsorption onto electrode surfaces and its application in electrochemical sensors, has been a subject of scientific inquiry. This section details the electrochemical characterization of cinchonidine, focusing on findings from studies employing techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). While research often groups cinchonidine with other Cinchona alkaloids, specific studies have been dedicated to its unique electrochemical properties and sensing capabilities. jlu.edu.cnmdpi.compreprints.org

Research into the electrochemical detection of cinchonidine has led to the development of sensitive and selective sensors. jlu.edu.cn One notable study involved the creation of a molecularly imprinted polymer (MIP) based sensor for the determination of cinchonidine. jlu.edu.cn In this research, a MIP membrane was synthesized on a glassy carbon electrode using cinchonidine as the template molecule. jlu.edu.cn The electrochemical behavior of this modified electrode was thoroughly investigated using CV and EIS to understand the surface adsorption and sensing mechanism. jlu.edu.cn

The findings from this study demonstrated that the MIP-based sensor exhibited a linear response to cinchonidine concentrations. jlu.edu.cn This linearity and the sensor's detection limit underscore the potential of electrochemical methods for the quantitative analysis of cinchonidine. jlu.edu.cn

Detailed Research Findings

An electrochemical sensor for cinchonidine detection was fabricated using a molecularly imprinted polymer (MIP) with modified rosin (B192284) as a cross-linker and methacrylic acid as a functional monomer. jlu.edu.cn The MIP film was polymerized on a glassy carbon electrode. jlu.edu.cn The electrochemical characterization of the electrode at various stages of modification was performed using cyclic voltammetry and electrochemical impedance spectroscopy. jlu.edu.cn

The study reported a linear relationship between the peak currents and the concentration of cinchonidine over a specific range, indicating that the sensor can be used for quantitative analysis. jlu.edu.cn The limit of detection for cinchonidine was determined to be 1 μmol/L. jlu.edu.cn Furthermore, the sensor demonstrated good reproducibility, with a relative standard deviation of 1.34% for a 100 μmol/L cinchonidine solution, and required a short incubation time of 2 minutes. jlu.edu.cn The practical applicability of the sensor was successfully demonstrated by measuring cinchonidine in urine samples. jlu.edu.cn

It is important to note that many electrochemical studies on Cinchona alkaloids have focused on cinchonine, a stereoisomer of cinchonidine. mdpi.compreprints.orgresearchgate.net These studies often mention the general adsorption of Cinchona alkaloids on platinum surfaces. mdpi.compreprints.org For instance, research on cinchonine-modified screen-printed platinum electrodes for cinchonine detection provides insights into the electrochemical behavior of this class of compounds, which can be broadly informative for understanding cinchonidine. mdpi.compreprints.orgresearchgate.net

Interactive Data Table: Performance of a Molecularly Imprinted Polymer-Based Electrochemical Sensor for Cinchonidine

| Parameter | Value | Reference |

| Analyte | Cinchonidine | jlu.edu.cn |

| Electrode | Glassy Carbon Electrode modified with MIP | jlu.edu.cn |

| Linear Range | 0.013 – 2.26 mmol/L | jlu.edu.cn |

| Limit of Detection | 1 μmol/L | jlu.edu.cn |

| Relative Standard Deviation (RSD) | 1.34% (at 100 μmol/L) | jlu.edu.cn |

| Incubation Time | 2 minutes | jlu.edu.cn |

Interactive Data Table: Materials Used in the Development of a Cinchonidine Electrochemical Sensor

| Component | Material/Compound | Role | Reference |

| Template Molecule | Cinchonidine | Target analyte for imprinting | jlu.edu.cn |

| Functional Monomer | Methacrylic Acid | Forms complex with the template | jlu.edu.cn |

| Cross-linker | Modified Rosin (ethylene glycol maleic rosinate acrylate) | Provides structural integrity to the polymer | jlu.edu.cn |

| Electrode | Glassy Carbon Electrode | Substrate for the MIP film | jlu.edu.cn |

Computational and Theoretical Investigations

Quantum Mechanical Approaches to Cinchonidine (B190817) Structure and Reactivity

Quantum mechanics (QM) offers a fundamental description of electronic structure and has been extensively applied to study cinchonidine. These methods, including Density Functional Theory (DFT) and ab initio calculations, are crucial for accurately modeling the molecule's conformational preferences and electronic properties, which are central to its function as a chiral catalyst.

Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscape of cinchonidine due to its balance of computational cost and accuracy. scirp.org DFT studies have been instrumental in exploring the potential energy surface of cinchonidine, leading to the identification of multiple stable conformers. nih.govnih.gov

Research combining DFT calculations with experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) has provided a detailed understanding of the temperature-induced changes in conformational populations. nih.gov One such study identified four new conformers, revealing that the conformational space is more complex than previously thought. nih.govacs.org The B3LYP functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgnih.gov DFT calculations have shown that cinchonidine predominantly exists in three substantially populated conformers at room temperature: Closed(1), Closed(2), and Open(3). acs.org The relative stability of these conformers is highly dependent on the solvent environment; the open conformer is generally more stable in apolar solvents, while the stability of the closed conformers increases with solvent polarity. acs.org

DFT has also been employed to study the coadsorption of cinchonidine and hydrogen on the surfaces of platinum group metals (Rh, Ir, Pd, and Pt), which is critical for understanding its role in heterogeneous catalysis. researchgate.netacs.org These studies indicate that on all these metals, cinchonidine adsorbs with its quinoline (B57606) moiety lying nearly parallel to the surface. acs.org However, at high hydrogen coverages, the quinoline ring becomes tilted, and the binding energy of cinchonidine decreases, which can influence the catalyst's enantioselectivity. acs.orgnih.gov

Key Conformers of Cinchonidine Identified by DFT Studies

This table summarizes the main conformers of cinchonidine and their relative stability based on solvent polarity, as determined by DFT calculations.

| Conformer Name | Description | Relative Stability in Apolar Solvents | Relative Stability in Polar Solvents |

|---|---|---|---|

| Open(3) | The quinuclidine (B89598) nitrogen points away from the quinoline ring. | Most Stable | Similar energy to closed conformers |

| Closed(1) | The quinuclidine nitrogen is oriented towards the quinoline ring. | Less Stable | Stability increases with solvent polarity |

| Closed(2) | A different "closed" conformation with the quinuclidine nitrogen oriented towards the quinoline ring. | Less Stable | Stability increases with solvent polarity |

Ab initio methods, such as Hartree-Fock (HF) calculations, and hybrid functionals, which incorporate a portion of exact exchange from HF theory, provide a higher level of theoretical accuracy for studying cinchonidine systems. arxiv.orgescholarship.org These methods have been used to investigate the conformational space and the interactions of cinchonidine with other molecules. nih.govacs.org

For instance, ab initio potential and free energy surfaces have been explored to understand the favored transformation pathways between different conformers at various temperatures. nih.govacs.org Studies combining ab initio calculations with NMR and FTIR spectroscopy have been used to investigate the crucial interaction between cinchonidine and acetic acid, a common solvent in enantioselective hydrogenations. rsc.orgresearchgate.net These calculations revealed that in the presence of the acid, the quinuclidine nitrogen of cinchonidine becomes protonated, forcing the molecule into an open conformation. rsc.orgresearchgate.net The most stable complexes involve hydrogen bonding with both the N–H+ and O–H groups of cinchonidine. rsc.orgresearchgate.net

Furthermore, ab initio studies on the coadsorption of cinchonidine and hydrogen on a Pt(111) surface show that the presence of hydrogen affects both the adsorption geometry and the stability of the adsorbed alkaloid. nih.gov While higher hydrogen coverage can destabilize the cinchonidine, hydrogen transfer to the nitrogen atoms of the quinoline and quinuclidine moieties can stabilize the adsorbed molecule. nih.gov Such insights are vital for understanding the mechanics of chirally modified platinum catalysts. nih.gov

Molecular Modeling and Dynamics Simulations for Catalytic Environments

While quantum mechanical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of cinchonidine over time, particularly within a complex catalytic environment.

The catalytic activity of Cinchona alkaloids like cinchonidine is deeply connected to their complex conformational behavior. scispace.com The molecule's flexibility is primarily defined by the torsion angles around the C(9)-C(4') and C(9)-C(8) bonds, which determine the relative orientation of the quinoline and quinuclidine moieties. nih.gov Computational studies have systematically explored the conformational spaces of cinchonidine and its derivatives, classifying conformers as open, closed, or hindered. nih.gov

Molecular dynamics simulations have been used to investigate the potential energy surfaces of cinchonidine and its protonated and methylated derivatives. scispace.com These studies have shown that protonation of the quinuclidine nitrogen stabilizes conformers that can form an intramolecular hydrogen bond, while methylation at the same position reduces the accessible conformational space. scispace.com Understanding these energy landscapes is crucial for rationalizing how structural modifications to the cinchonidine scaffold can impact the stereochemical outcome of a catalyzed reaction. scispace.comresearchgate.net The conformation of cinchonidine derivatives is directly influenced by factors such as temperature and solvent, which in turn affects their interaction with catalyst surfaces and substrates. researchgate.net

Defining Torsion Angles in Cinchonidine Conformational Analysis

This table outlines the key torsion angles that define the backbone and hydroxyl group orientation in Cinchona alkaloids, which are crucial for conformational analysis.

| Torsion Angle | Defining Atoms | Structural Feature Defined |

|---|---|---|

| T(1) | C(4a')-C(4')-C(9)-C(8) | Backbone conformation (relative orientation of quinoline and quinuclidine) |

| T(2) | C(4')-C(9)-C(8)-N(1) | Backbone conformation (relative orientation of quinoline and quinuclidine) |

| T(3) | H-O(9)-C(9)-C(8) | Hydroxy group conformation |

The ability of cinchonidine to induce chirality stems from its specific, non-covalent interactions with substrates and other components in the reaction environment. Molecular modeling is a key tool for elucidating these interactions. Hydrogen bonding is a critical interaction, particularly in controlling stereoselectivity. nih.gov For example, in the platinum-catalyzed enantioselective hydrogenation of ketopantolactone, the conformational behavior of cinchonidine, which is influenced by the solvent, plays a decisive role. acs.org

Theoretical studies have also explored other types of non-covalent interactions, such as pnicogen bonding. nih.gov Simulations of epi-cinchonidine with various pnictide family analytes predicted stable complexes, identifying the quinoline ring's nitrogen atom as the dominant site for this interaction. nih.gov Such studies open avenues for designing new catalytic systems by leveraging less conventional intermolecular forces to control the stereoelectronic environment. nih.gov By understanding how cinchonidine interacts with reactants and solvents through a network of hydrogen bonds and other forces, researchers can better explain and predict its catalytic performance. rsc.orgresearchgate.net

Theoretical Prediction of Enantioselectivity and Reaction Pathways

A major goal of computational chemistry in catalysis is to predict the enantioselectivity of a reaction and to map out the most likely reaction pathways. rsc.org For cinchonidine-catalyzed reactions, this involves modeling the transition states for the formation of both possible enantiomers. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product.

Computational modeling has been successfully used to explain the mechanisms and origins of selectivity in various reactions catalyzed by Cinchona alkaloids. researchgate.netnih.gov DFT calculations, for instance, have been used to study the mechanism of the vinylogous atroposelective desymmetrization of maleimides catalyzed by a primary amine derivative of a Cinchona alkaloid. nih.gov These studies can identify the key transition state geometries and reveal that selectivity arises from a combination of steric and dispersion interactions between the catalyst and the substrate. nih.gov

Furthermore, theoretical investigations can rationalize the role of solvents and additives. In the enantioselective hydrogenation of α,β-unsaturated carboxylic acids, ab initio calculations showed that protonated cinchonidine is ideally suited to bind an acetate (B1210297) anion, explaining the importance of the hydroxyl group for enantiodifferentiation. rsc.orgresearchgate.net By simulating entire reaction pathways, computational studies can provide a step-by-step understanding of the catalytic cycle, complementing experimental kinetic studies and guiding the design of more efficient and selective catalysts. researchgate.netresearchgate.net

Mechanistic Studies of Chiral Recognition and Catalytic Activity

Role of Cinchonidine's Stereochemistry in Chiral Induction

The rigid yet flexible structure of cinchonidine (B190817), which contains five stereocenters, is fundamental to its function as a chiral inductor. The specific three-dimensional arrangement of its functional groups—the quinoline (B57606) ring, the quinuclidine (B89598) moiety, and the crucial C9 hydroxyl group—defines a chiral pocket that discriminates between the enantiotopic faces of a prochiral substrate.

The absolute configurations at the C8 and C9 stereogenic centers are particularly influential. While historically debated, it is now understood that the configuration at C9 is a primary determinant of the elution order and stereochemical outcome in many reactions nih.gov. The pseudoenantiomeric relationship between cinchonidine ((8S,9R)-configuration) and its diastereomer cinchonine (B1669041) ((8R,9S)-configuration) often leads to the formation of opposite product enantiomers, highlighting the critical role of this stereochemical arrangement dovepress.com. This principle allows chemists to access either enantiomer of a desired product simply by selecting the appropriate alkaloid catalyst dovepress.com. The defined stereochemistry ensures that when a substrate interacts with the catalyst, it is oriented in a specific manner, exposing one face to chemical attack over the other.

Non-Covalent Interactions in Enantioselective Processes

The catalytic prowess of cinchonidine is not merely due to its static shape but is dynamically governed by a network of non-covalent interactions. These forces cooperatively bind the substrate to the catalyst in a well-defined orientation within the transition state, which is essential for high enantioselectivity.

Hydrogen bonding is arguably the most critical non-covalent interaction in cinchonidine-mediated catalysis. The molecule acts as a bifunctional catalyst, capable of activating both nucleophiles and electrophiles simultaneously nih.gov.

Quinuclidine Nitrogen: The tertiary amine of the quinuclidine moiety is a strong Lewis base and hydrogen-bond acceptor nih.gov. It can deprotonate acidic substrates (like nitroalkanes in the Henry reaction) or activate nucleophiles nih.govnih.gov.

C9-Hydroxyl Group: The hydroxyl group at the C9 position acts as a crucial hydrogen-bond donor (Lewis acid) nih.govwiley-vch.de. It activates electrophiles, such as the carbonyl group of a ketone, by forming a hydrogen bond, thereby increasing its electrophilicity and helping to rigidly orient it for the incoming nucleophile nih.govrsc.orgcore.ac.uk.

Spectroscopic and computational studies have confirmed the presence of a key hydrogen bond (N–H⋯O) between the protonated quinuclidine nitrogen and the substrate's carbonyl oxygen in the enantiodifferentiating step of many reactions rsc.orgcore.ac.uk. This dual activation model, where different parts of the catalyst engage specific parts of the reacting partners, creates a highly organized, cyclic transition state that is fundamental to achieving high levels of stereocontrol mdpi.com.

| Interacting Group on Cinchonidine | Role | Type of Interaction with Substrate |

| C9-Hydroxyl Group | Lewis Acid / H-Bond Donor | Activates electrophiles (e.g., carbonyl groups) |

| Quinuclidine Nitrogen | Lewis Base / H-Bond Acceptor | Activates nucleophiles (e.g., deprotonation) |

| Protonated Quinuclidine Nitrogen | Brønsted Acid / H-Bond Donor | Binds and orients substrates via strong H-bonds |

In protic media or in the presence of acidic co-catalysts, the quinuclidine nitrogen of cinchonidine becomes protonated nih.gov. This protonation transforms the catalyst into a chiral cation, introducing powerful ionic and electrostatic interactions into its catalytic arsenal researchgate.net. The resulting ammonium (B1175870) ion serves as a very strong hydrogen bond donor, forming a primary ionic interaction with anionic or polarized substrates nih.govnih.gov.

This electrostatic anchoring is a crucial factor in binding the substrate tightly to the catalyst's chiral framework. The formation of a chiral ion pair restricts the substrate's conformational freedom and positions it precisely for the subsequent chemical transformation. Studies have shown that this ionic interaction, working in concert with hydrogen bonding and π-π stacking, is essential for achieving exceptionally high enantioselectivities nih.gov. The protonation can also lock the molecule into a specific conformation, further enhancing its effectiveness acs.orgnih.gov.

The large, aromatic quinoline ring of cinchonidine provides a platform for π-π stacking interactions with substrates that contain their own aromatic or electron-deficient π-systems nih.govnih.gov. This interaction, though often weaker than hydrogen bonding or ionic forces, plays a significant role in the precise positioning of the substrate within the catalyst's chiral pocket researchgate.netresearchgate.net.

Recent computational studies have begun to explore the role of more unconventional non-covalent interactions in cinchonidine catalysis, specifically pnicogen bonding. A pnicogen bond is an attractive interaction between an electron-rich atom (Lewis base) and a covalently bonded element from Group 15 (the pnictogens), such as phosphorus or arsenic, which acts as a Lewis acid nih.gov.

Theoretical simulations on epi-cinchonidine, a diastereomer of cinchonidine, have investigated its potential to form pnicogen bonds with various phosphine derivatives nih.govfrontiersin.org. These studies predicted the formation of stable complexes and sought to determine the preferred interaction site on the catalyst. The results indicated that the nitrogen atom of the quinoline ring (N16) is generally a more dominant site for pnicogen bonding than the hydroxyl oxygen (O36) frontiersin.orgkaist.ac.krresearchgate.netkaist.ac.kr. This theoretical work opens a new frontier, suggesting that pnicogen bonding could be harnessed as a novel tool to control the stereoelectronic environment in asymmetric catalysis, potentially offering a wider range of bond strengths and geometries compared to traditional hydrogen bonding nih.govfrontiersin.org.

| Interaction Site | Pnicogen Bond Type | Calculated Interaction Distance (Å) | Significance |

|---|---|---|---|

| Quinoline Nitrogen (N16) | P···N | ~2.1 - 4.0 | Identified as the generally dominant and stronger interaction site. |

| Hydroxyl Oxygen (O36) | P···O | ~2.6 - 3.6 | A secondary, generally weaker interaction site. |

Conformational Dynamics and Their Influence on Catalytic Efficiency and Selectivity

Cinchonidine is not a static molecule; it possesses significant conformational flexibility, primarily due to rotation around the C9-C(quinoline) and C8-C9 single bonds nih.govnih.gov. This flexibility gives rise to several low-energy conformers, which are broadly classified into "open" and "closed" forms researchgate.net. In "closed" conformers, the quinuclidine nitrogen points towards the quinoline ring, whereas in "open" conformers, it points away researchgate.net.

The equilibrium between these conformers is highly sensitive to the solvent environment. NMR and computational studies have shown that in apolar solvents, the "open" conformations are typically the most stable and populated acs.orgunige.ch. As the polarity of the solvent increases, the stability of the "closed" conformers increases, leading to a mixture of conformers with similar energy levels acs.orgunige.ch.

This conformational dynamism is directly linked to catalytic performance. The "open" conformation is widely considered to be the catalytically active form in many reactions, as it allows maximum accessibility for the substrate to interact with both the quinuclidine nitrogen and the C9-hydroxyl group rsc.orgresearchgate.netresearchgate.net. Therefore, solvents that favor this "open" conformation, such as apolar or protic solvents, often lead to higher catalytic efficiency and enantioselectivity rsc.orgresearchgate.net. This illustrates that controlling the conformational landscape of the catalyst is a key strategy for optimizing the outcome of an asymmetric reaction wiley-vch.de.

| Conformer Class | Description | Favored by | Catalytic Relevance |

|---|---|---|---|

| Open | Quinuclidine nitrogen points away from the quinoline ring. | Apolar solvents, Protic solvents | Generally considered the most catalytically active conformation. |

| Closed | Quinuclidine nitrogen points towards the quinoline ring. | Polar aprotic solvents | Generally considered less active due to steric hindrance. |

Substrate-Catalyst Interactions and Transition State Stabilization

The chiral recognition and catalytic activity of cinchonidine sulfate (B86663) dihydrate are fundamentally governed by the intricate network of non-covalent interactions it establishes with the substrate, leading to the stabilization of the enantioselectively determining transition state. These interactions create a well-defined chiral pocket that energetically favors the formation of one enantiomer over the other.

A cornerstone of cinchonidine's catalytic efficacy is its ability to engage in bifunctional catalysis, where different moieties of the alkaloid simultaneously interact with the substrate. The quinuclidine nitrogen, being basic, often acts as a Brønsted base, while the hydroxyl group at the C9 position can function as a hydrogen-bond donor. This dual activation is crucial in many reactions for orienting the substrate and stabilizing the transition state.

Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding is a predominant force in the substrate-catalyst complex. In the asymmetric hydrogenation of α-ketoesters, for instance, a key interaction is the hydrogen bond formed between the protonated quinuclidine nitrogen of cinchonidine and the carbonyl oxygen of the ketoester. nih.gov This interaction is believed to be crucial for the enantiodifferentiation process. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of these interactions.

In the case of the cinchonidine-catalyzed sulfa-Michael addition, DFT calculations have revealed a complex network of hydrogen bonds in the transition state. The catalyst's thiourea (B124793) or squaramide moiety, when present in modified cinchonidine catalysts, can form hydrogen bonds with the electrophile, while the protonated quinuclidine nitrogen interacts with the nucleophile. The calculated energy difference between the transition states leading to the major and minor enantiomers can be directly correlated with the experimentally observed enantioselectivity. For one such reaction, the Gibbs free energy difference between the two competing transition states was calculated to be 8.0 kcal/mol, which is consistent with the high enantioselectivity observed experimentally.

| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Enantiomer |

|---|---|---|

| TS-Major | 0.0 | Major |

| TS-Minor | 8.0 | Minor |

Steric Hindrance and π-π Stacking

Beyond hydrogen bonding, steric hindrance and π-π stacking interactions play a significant role in defining the geometry of the transition state. The bulky quinuclidine and quinoline rings of cinchonidine create a sterically demanding environment, forcing the substrate to adopt a specific orientation to minimize steric clashes. This steric control is a key factor in directing the stereochemical outcome of the reaction.

Conformational Effects

The conformational flexibility of cinchonidine is another critical aspect of its catalytic activity. The molecule can exist in different conformations, and the catalytically active conformation is often stabilized by its interaction with the substrate. NMR studies and computational analyses have shown that the relative orientation of the quinoline and quinuclidine rings can change depending on the solvent and the nature of the substrate. mdpi.com The ability of cinchonidine to adopt the optimal conformation for a specific reaction is a key determinant of its catalytic efficiency and enantioselectivity. For example, in the hydrogenation of ketopantolactone, the open conformation of cinchonidine has been proposed to be the most suitable for interacting with the ketone in the enantiodifferentiating step. rsc.org

The stabilization of the transition state is the essence of catalysis. In cinchonidine-catalyzed reactions, this stabilization is achieved through a combination of the aforementioned non-covalent interactions. These interactions lower the activation energy for the formation of the desired enantiomer while increasing it for the undesired one, thus leading to high enantioselectivity.

| Interaction Type | Participating Moieties (Cinchonidine) | Participating Moieties (Substrate Example) | Role in Catalysis |

|---|---|---|---|

| Hydrogen Bonding | Quinuclidine Nitrogen (protonated), C9-Hydroxyl | Carbonyl Oxygen, Nitro Group | Substrate orientation, transition state stabilization |

| π-π Stacking | Quinoline Ring | Aromatic Rings | Complex stabilization, facial selectivity |

| Steric Hindrance | Quinuclidine and Quinoline Rings | Bulky Substituents | Enantioselective orientation |

Advanced Applications and Future Research Directions

Cinchonidine (B190817) Sulfate (B86663) Dihydrate in Natural Product Synthesis Research

The unique chiral framework of cinchonidine makes it an invaluable tool in asymmetric synthesis, particularly for the construction of complex natural products and their structural motifs. chemimpex.comchemicalbook.com Catalysts derived from cinchonidine are frequently employed to control the stereochemistry of key bond-forming reactions, which is a critical challenge in the total synthesis of biologically active molecules. units.itresearchgate.net

One significant area of application is in the synthesis of amino acids. Novel cinchonidine-derived chiral ammonium (B1175870) salts have been developed and studied for their effectiveness in asymmetric aldol (B89426) reactions to produce β-hydroxy α-amino acids, which are important components of many natural products. nih.govdovepress.com While challenges in controlling diastereoselectivity remain, modifications to the cinchonidine scaffold, such as the introduction of electron-deficient groups, have led to catalysts that show improved yield or enantiomeric excess compared to previous generations of catalysts. nih.gov

Researchers have also successfully employed cinchonidine-based catalysts in various asymmetric addition reactions that are fundamental to natural product synthesis. dovepress.com These include:

Michael Additions: Cinchonidine-derived thioureas are powerful catalysts for enantioselective Michael additions, a key reaction for forming carbon-carbon bonds. dovepress.com

Mannich Reactions: The synthesis of essential building blocks like amino alcohols and amino carbonyls is facilitated by asymmetric Mannich reactions using cinchonidine derivatives. dovepress.com

Aldol Reactions: Beyond amino acids, cinchonidine-based catalysts have been used in asymmetric direct aldol reactions of alkyl azlactones and aliphatic aldehydes. dovepress.com

Furthermore, the total synthesis of cinchonidine itself has been a subject of research, with bio-inspired strategies involving cascade reactions being developed. nih.gov These efforts not only provide access to the alkaloid but also spur the development of new synthetic methodologies, such as visible-light-induced photoredox radical cascade reactions. researchgate.netnih.gov

Table 1: Application of Cinchonidine-Derived Catalysts in Natural Product Synthesis

| Reaction Type | Substrates | Product Type | Catalyst Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Aldol Reaction | Glycine (B1666218) derivative, Aldehydes | β-hydroxy α-amino acids | Monomeric & Dimeric Quaternary Ammonium Salts | Improved yield and enantioselectivity over older catalysts. | nih.gov |

| Asymmetric Michael Addition | 3-substituted-N-Boc-oxindoles, Vinyl bisphosphonate | Oxindole adducts with quaternary carbon | Cinchonidine-derived thiourea (B124793) | High enantioselectivity in forming complex stereocenters. | dovepress.com |

| Decarboxylative Mannich-type Addition | Malonic acid half-thioesters, Imines | β-amino thioesters | Cinchonidine-derived sulfonamide | Good yields and high enantioselectivity. | dovepress.com |

| Asymmetric Hydrosilylation | Aryl ketimines | Secondary amines | epi-Cinchonidine-derived cationic picolinamide | Good stereochemical efficiency in imine reduction. | dovepress.com |

Interdisciplinary Research with Cinchonidine in Materials Science

The influence of cinchonidine's chirality is being harnessed in materials science to create functional materials with novel optical, electronic, and separation properties. This interdisciplinary approach combines the precise molecular recognition of the alkaloid with the bulk properties of advanced materials.

A significant area of this research is the development of chiral metal-organic frameworks (MOFs) . MOFs are porous, crystalline materials with potential applications in gas storage, separation, and catalysis. nih.gov By incorporating chiral ligands like cinchonidine or its derivatives, researchers can create homochiral MOFs. nih.govnih.gov For example, using a small amount of cinchonidine as a chiral inducing agent can guide the formation of a homochiral indium-based MOF. nih.gov These chiral frameworks are being explored for enantioselective separations and catalysis. acs.orgscispace.com Aluminum complexes of cinchonine (B1669041), a diastereoisomer of cinchonidine, have been used as "metalloligands" to construct helical nanotubular architectures and coordination polymers, demonstrating a strategy for the rational design of such materials. nih.govacs.org

In the field of spintronics , which utilizes the intrinsic spin of electrons, cinchonidine has played a critical role in a recent breakthrough. Researchers fabricated chiral magnetic nanohelices by introducing trace amounts of cinchonidine during an electrochemical crystallization process. scitechdaily.com The alkaloid guided the formation of helices with a specific handedness. These nanohelices demonstrated the ability to control electron spin at room temperature, achieving a high degree of spin polarization based on their geometry and magnetism. scitechdaily.com

Other applications in materials science include:

Fluorescent Sensors: A zinc-based coordination polymer has been developed as a fluorescent sensor capable of distinguishing between the enantiomers cinchonine and cinchonidine, showcasing a "turn-on" fluorescence effect with different enhancement rates for each isomer. rsc.org

Molecularly Imprinted Polymers (MIPs): Cinchonidine has been used as a template molecule to create synthetic receptors. In this technique, a polymer network is formed around the cinchonidine molecule. After the template is removed, a cavity with a complementary shape and functionality remains, capable of selectively rebinding cinchonidine. nih.gov

Advancements in Green Chemistry Applications using Cinchonidine-based Catalysts

The principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances—are increasingly important in chemical synthesis. Cinchonidine-based catalysts are well-suited for these applications for several reasons: they are derived from biomass, a renewable resource; they often operate under mild conditions; and they can be adapted for recyclability. uevora.pt